![molecular formula C16H13NO4 B2691190 2-(2-Phenoxyethoxy)isoindole-1,3-dione CAS No. 338406-38-5](/img/structure/B2691190.png)
2-(2-Phenoxyethoxy)isoindole-1,3-dione
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Description
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . The process involves simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular formula of “2-(2-Phenoxyethoxy)isoindole-1,3-dione” is C16H13NO4. The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(2-Phenoxyethoxy)isoindole-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications
Pharmaceutical Synthesis
The isoindoline-1,3-dione scaffold has garnered significant attention in pharmaceutical research. Researchers have explored its potential as a building block for novel drug candidates. Key features include its aromatic nature, carbonyl groups at positions 1 and 3, and the isoindoline nucleus. By modifying substituents, scientists can fine-tune the properties of isoindoline-1,3-dione derivatives for specific therapeutic applications .
Herbicides and Agrochemicals
Isoindoline-1,3-dione derivatives have been investigated for their herbicidal properties. These compounds may inhibit specific enzymes or metabolic pathways in plants, making them promising candidates for environmentally friendly herbicides. Researchers continue to explore their efficacy and safety profiles .
Colorants and Dyes
The isoindoline-1,3-dione framework can serve as a versatile platform for developing colorants and dyes. By introducing various functional groups, scientists can create pigments with distinct hues and properties. These compounds find applications in textiles, paints, and other industries .
Polymer Additives
Researchers have explored incorporating isoindoline-1,3-dione derivatives into polymer matrices. These additives can enhance material properties such as mechanical strength, thermal stability, and UV resistance. By tailoring the substituents, scientists aim to optimize polymer performance .
Organic Synthesis
The synthetic strategies for accessing isoindoline-1,3-dione derivatives have evolved significantly. Researchers employ innovative methodologies, including multicomponent reactions, to efficiently construct these compounds. These synthetic routes enable the creation of diverse substitution patterns, expanding the toolbox for organic chemists .
Photochromic Materials
Isoindoline-1,3-dione derivatives exhibit photochromic behavior—they change color upon exposure to light. This property has implications for applications such as optical switches, sensors, and smart materials. Researchers investigate the structure–activity relationships to design photochromic compounds with desirable properties .
Biological Properties and Therapeutic Agents
Understanding the structure–activity relationships of isoindoline-1,3-dione derivatives is crucial. Researchers explore their interactions with biological targets, aiming to unlock their potential as therapeutic agents. These compounds may have applications in treating various diseases, including cancer and inflammation .
Sustainable Synthesis Approaches
As with any field, sustainable and environmentally friendly synthetic approaches are essential. Researchers strive to develop greener methods for accessing isoindoline-1,3-dione derivatives, minimizing waste and energy consumption .
properties
IUPAC Name |
2-(2-phenoxyethoxy)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15-13-8-4-5-9-14(13)16(19)17(15)21-11-10-20-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMAXKVSYHTCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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